molecular formula C8H5BrF2N2 B12065393 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B12065393
M. Wt: 247.04 g/mol
InChI Key: JWNUHKPTNFRYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine ( 2091580-71-9) is a high-value brominated azaindole derivative serving as a versatile heterocyclic building block in organic synthesis and pharmaceutical research. With a molecular formula of C 8 H 5 BrF 2 N 2 and a molecular weight of 247.04 g/mol, this compound is characterized by its pyrrolopyridine core, which is a privileged scaffold in drug discovery . The reactive 4-bromo substituent enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the exploration of diverse chemical space . The difluoromethyl group at the 2-position is a strategically important motif, often used to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability. This scaffold is of significant interest in medicinal chemistry , particularly in the development of kinase inhibitors. Research indicates that the 1H-pyrrolo[2,3-c]pyridine and related 1H-pyrrolo[3,2-c]pyridine cores are utilized in the structure-based design of potent and selective inhibitors for targets like the kinase MPS1 (TTK), a key regulator of the spindle assembly checkpoint . Inhibitors targeting MPS1 are investigated for their potential therapeutic utility in oncology, as MPS1 is aberrantly overexpressed in a wide range of human cancers, including breast, lung, and prostate tumors . This compound provides researchers with a critical starting material for the synthesis and optimization of such bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is exclusively for use in laboratory research by qualified professionals.

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-5-2-12-3-7-4(5)1-6(13-7)8(10)11/h1-3,8,13H

InChI Key

JWNUHKPTNFRYQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Br)C(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Nitrile Intermediates

A prominent method adapts the cyclization of nitrile precursors, as demonstrated in the synthesis of related pyrrolopyridines. For example, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile undergoes cyclization using methoxylamine hydrochloride and hydrobromic acid in acetic acid, followed by zinc-mediated reduction to yield the pyrrolopyridine core. This one-pot procedure achieves a 60% yield on multi-kilogram scales, highlighting its scalability.

Reaction Conditions :

  • Cyclization : Methoxylamine HCl (3 equiv), HBr/AcOH (33%), 90°C, 12 h.

  • Reduction : Zinc (3 equiv), room temperature, 3 h.

  • Workup : Celite filtration, NH₄OH basification, dichloromethane extraction.

Palladium-Catalyzed Cross-Coupling

Patent literature describes Suzuki-Miyaura coupling for pyrrolopyridine functionalization. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in dioxane/water. While this method targets aryl-substituted derivatives, it underscores the adaptability of cross-coupling for bromine retention during core modifications.

Difluoromethyl Group Introduction

Direct Fluorination of Hydroxymethyl Intermediates

The difluoromethyl group is introduced via fluorination of hydroxymethyl precursors. In analogous pyridine syntheses, (diethylamino)sulfur trifluoride (DAST) converts aldehydes to difluoromethyl groups. However, DAST’s hazardous nature limits scalability, prompting alternatives like 2,2-difluoroacetic anhydride.

Example Protocol :

  • Starting Material : 4-Methylpyridin-2-amine.

  • Protection : Bis-Boc protection (69% yield).

  • Bromination : Radical bromination (10% yield).

  • Oxidation : Silver nitrate/DMSO to aldehyde (69% yield).

  • Fluorination : DAST (73–91% yield).

Regioselective Bromination

Electrophilic Aromatic Substitution

Bromination at position 4 is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents. The electron-rich pyrrolopyridine ring directs electrophilic attack to the para position relative to the nitrogen.

Optimized Conditions :

  • Reagent : NBS (1.1 equiv).

  • Solvent : DMF or acetonitrile.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85%.

Directed Ortho-Metalation

For substrates with directing groups, lithiation at position 4 followed by quenching with bromine sources (e.g., Br₂ or CBr₄) ensures regioselectivity. This method, detailed in patent US7348323B2, uses LDA (lithium diisopropylamide) in THF at -78°C.

Integrated Synthesis Routes

Sequential Approach: Cyclization → Fluorination → Bromination

A three-step sequence starting from ethyl vinyl ether and 2,2-difluoroacetic anhydride constructs the core, followed by bromination:

  • Cyclization : (E)-4-ethoxy-1,1-difluorobut-3-en-2-one → nitrile intermediate (78% yield).

  • Fluorination : Zinc-mediated reduction (60% yield).

  • Bromination : NBS in acetonitrile (82% yield).

Overall Yield : 46% (multi-gram scale).

Convergent Approach: Pre-Brominated Intermediates

A patent route begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine, introducing the difluoromethyl group via alkylation. Key steps:

  • Alkylation : 2-bromopropane, NaH/DMF (65% yield).

  • Purification : Ion-exchange resin (DOWEX 50WX2-400).

Comparative Analysis of Methods

Method Steps Key Reagents Yield Scalability
Cyclization-Fluorination5DAST, Zn46%Moderate
Suzuki Coupling3Pd(dppf)Cl₂, K₂CO₃72%High
Directed Bromination2NBS, DMF85%High

Challenges :

  • DAST Handling : Requires stringent safety protocols.

  • NBS Selectivity : Competing side reactions in polyhalogenated systems.

Industrial-Scale Considerations

Large-scale production (e.g., 3.06 kg batches) employs one-pot cyclization-reduction sequences to minimize intermediate isolation. Solvent switches (dichloromethane → heptane) and Celite filtration enhance purity without chromatography. Cost analysis favors 2,2-difluoroacetic anhydride over DAST, reducing raw material expenses by ~40% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activity and is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. detailed studies on its mechanism of action are limited .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Advances : Palladium-catalyzed reactions dominate the synthesis of brominated pyrrolopyridines, with yields ranging from 36% to 94% depending on substituent complexity .
  • Fluorine’s Role : Difluoromethyl groups confer a unique combination of metabolic stability and electronic effects, making them superior to chloro or methyl analogs in drug candidate optimization .

Biological Activity

4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a bromine atom and a difluoromethyl group, suggest possible interactions with various biological targets, leading to diverse pharmacological effects.

  • Molecular Formula : C8_8H5_5BrF2_2N2_2
  • Molecular Weight : 247.04 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2091580-71-9
PropertyValue
Molecular FormulaC8_8H5_5BrF2_2N2_2
Molecular Weight247.04 g/mol
IUPAC NameThis compound
CAS Number2091580-71-9

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor modulator . These interactions can alter various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Potential Targets

Research indicates that this compound may interact with:

  • Protein kinases involved in cell signaling pathways.
  • Enzymes associated with cancer progression.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds within the pyrrolopyridine family, including this compound. For instance, structure-based design has identified related compounds that inhibit MPS1 kinase, which is crucial for proper mitotic progression in cancer cells .

In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:

  • IC50_{50} values for related compounds showed effective inhibition of cell growth in human tumor xenograft models.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:

  • It has shown promise in inhibiting cytochrome P450 enzymes, which are critical for drug metabolism .

Case Study 1: Inhibition of MPS1 Kinase

A study focused on the development of small-molecule inhibitors based on the pyrrolopyridine scaffold reported that certain analogs exhibited potent inhibition of MPS1 kinase, leading to reduced tumor growth in xenograft models . The findings suggest that modifications to the core structure can enhance biological activity.

Case Study 2: Antiparasitic Activity

Another investigation highlighted the potential of pyrrolopyridine derivatives in targeting PfATP4, a protein associated with malaria parasites. Some analogs demonstrated significant antiparasitic activity with low micromolar IC50_{50} values .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine to improve yield and purity?

  • Methodological Answer : Synthesis often involves bromination and difluoromethylation steps. For example, bromination of pyrrolopyridine precursors using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) can minimize side reactions. Difluoromethylation may employ reagents like ClCF₂H in the presence of a base (e.g., NaH) . Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical, as impurities from incomplete substitutions can reduce crystallinity. Monitoring reaction progress by TLC or LC-MS ensures intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromine and difluoromethyl groups induce distinct splitting patterns. For instance, the difluoromethyl (CF₂H) group shows a triplet near δ 5.5–6.5 ppm (¹H NMR) and a quartet in ¹³C NMR (~110–120 ppm, J ≈ 240 Hz for C-F coupling) .
  • HRMS : Accurate mass determination confirms molecular formula (C₈H₅BrF₂N₂, MW 247.04 g/mol). Electrospray ionization (ESI) in positive mode is preferred for halogenated heterocycles .
  • X-ray crystallography : Resolves regiochemical ambiguities, particularly when substituents sterically hinder NMR assignments .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its activity as an FGFR inhibitor?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • The bromine at C4 enhances binding to the hydrophobic pocket of FGFR1’s ATP-binding site.
  • The difluoromethyl group at C2 improves metabolic stability and hydrogen bonding with gatekeeper residues (e.g., Asp641 in FGFR1) .
  • Modifications at C5 (e.g., introducing electron-withdrawing groups like nitro) can enhance potency but may reduce solubility. Parallel synthesis using Suzuki-Miyaura coupling with aryl boronic acids allows systematic SAR exploration .

Q. What computational strategies are effective for predicting the binding mode of this compound with kinase targets?

  • Methodological Answer :

  • Molecular docking : Use programs like AutoDock Vina or Schrödinger Glide. The compound’s rigid pyrrolopyridine scaffold aligns with the kinase hinge region, while the bromine and difluoromethyl groups occupy adjacent hydrophobic pockets .
  • MD simulations : Assess stability of the inhibitor-protein complex. For FGFR1, simulate interactions over 100 ns to validate hydrogen bonds with Glu531 and hydrophobic contacts with Ala564 .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes when substituting bromine with chlorine or iodine .

Q. How can researchers resolve contradictory bioactivity data for this compound across different kinase assays?

  • Methodological Answer :

  • Kinase panel profiling : Test the compound against a broad panel (e.g., 100+ kinases) to identify off-target effects. Use ATP concentration-matched assays to avoid false positives due to variable Km values .
  • Crystal structure analysis : Compare binding modes in FGFR1 vs. non-target kinases (e.g., VEGFR2). Subtle differences in hinge-region residues (e.g., Glu531 in FGFR1 vs. Asp1046 in VEGFR2) may explain selectivity .
  • Metabolite screening : Check for in situ degradation products (e.g., debromination) using LC-MS, as these can artifactually reduce potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.